2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of action
Thiazoles and chlorophenyl compounds are often used in medicinal chemistry due to their diverse biological activities . .
Mode of action
Thiazoles are known to interact with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles are known to be involved in a wide range of biological activities .
Result of action
Thiazoles and chlorophenyl compounds can have a wide range of effects depending on their specific structures and the targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a nucleophile containing the phenyl group.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups attached to the chlorophenyl ring.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(3-Chlorophenyl)ethylamine: A compound with a similar chlorophenyl group but lacking the thiazole ring.
2-(3-Chlorophenyl)thiazole-4-carboxylic acid: A closely related compound with a similar structure but different functional groups.
Uniqueness: 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the chlorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUTHSDOUCIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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